molecular formula C8H7NO2 B8556239 2-methyl-7H-furo[3,4-b]pyridin-5-one

2-methyl-7H-furo[3,4-b]pyridin-5-one

Cat. No. B8556239
M. Wt: 149.15 g/mol
InChI Key: JMIABKWSWZVKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-7H-furo[3,4-b]pyridin-5-one is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-7H-furo[3,4-b]pyridin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-7H-furo[3,4-b]pyridin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-methyl-7H-furo[3,4-b]pyridin-5-one

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-methyl-7H-furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H7NO2/c1-5-2-3-6-7(9-5)4-11-8(6)10/h2-3H,4H2,1H3

InChI Key

JMIABKWSWZVKRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 2-methyl-furo[3,4-b]pyridine-5,7-dione (15 g, 92 mmol) in THF (100 mL) is treated with sodium borohydride (3.75 g, 99 mmol) at 15° C. under an argon atmosphere. The reaction mixture is then treated dropwise with acetic acid (12 g, 200 mmol) at 15° C. During this addition gas evolution is observed. The reaction mixture is stirred at 15° C. for 4 h and is then concentrated. The residue is treated with acetic acid (40 mL) and acetic anhydride (40 mL). The resulting solution is stirred at 100° C. for 3 h. The brown solution is cooled to room temperature and concentrated. The residue is treated with a 20% aqueous NaCl solution and extracted with chloroform. The organic extract is washed with saturated aqueous NaCl solution, dried over Na2SO4 and concentrated. The residue is purified by chromatography (silica gel, gradient elution, 5:1 hexane/ethyl acetate to 2:1 hexane/ethyl acetate). The product containing fractions are concentrated to give the title compound as a white solid (9.03 g, 44%).
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15 g
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12 g
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Yield
44%

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